2-phenoxy-N'-(1-phenylhexylidene)acetohydrazide
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Overview
Description
2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide is an organic compound with the molecular formula C20H24N2O2. It is known for its unique chemical structure, which includes a phenoxy group and a phenylhexylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide typically involves the condensation of 2-phenoxyacetohydrazide with 1-phenylhexanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenoxy or phenylhexylidene compounds .
Scientific Research Applications
2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N’-[(1E)-1-phenylbutylidene]acetohydrazide
- 2-phenoxy-N’-[(1E)-1-phenylpropylidene]acetohydrazide
- 2-phenoxy-N’-[(1E)-1-phenylethylidene]acetohydrazide
Uniqueness
2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide stands out due to its specific phenylhexylidene moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-phenoxy-N-[(E)-1-phenylhexylideneamino]acetamide |
InChI |
InChI=1S/C20H24N2O2/c1-2-3-6-15-19(17-11-7-4-8-12-17)21-22-20(23)16-24-18-13-9-5-10-14-18/h4-5,7-14H,2-3,6,15-16H2,1H3,(H,22,23)/b21-19+ |
InChI Key |
KZKXAHZIVKCDJK-XUTLUUPISA-N |
Isomeric SMILES |
CCCCC/C(=N\NC(=O)COC1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES |
CCCCCC(=NNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC(=NNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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